N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, a phenylsulfonyl group, and a thiophene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, thiophenes, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, phenylsulfonyl-substituted molecules, and thiophene sulfonamides. Examples include:
- 5-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- 5-ethyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Uniqueness
What sets N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-2-18-11-13-21(28-18)29(24,25)22-17-10-12-20-16(15-17)7-6-14-23(20)30(26,27)19-8-4-3-5-9-19/h3-5,8-13,15,22H,2,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDZATVNXSBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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